molecular formula C11H14O2 B122652 2-Allyl-4-ethoxyphenol CAS No. 142875-24-9

2-Allyl-4-ethoxyphenol

Cat. No.: B122652
CAS No.: 142875-24-9
M. Wt: 178.23 g/mol
InChI Key: MSNKNSRKIJBFMX-UHFFFAOYSA-N
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Description

2-Allyl-4-ethoxyphenol is an organic compound with the molecular formula C11H14O2 It is a phenolic compound characterized by the presence of an allyl group and an ethoxy group attached to the benzene ring

Biochemical Analysis

Biochemical Properties

It is known that the compound has a simple structure with three active sites: hydroxyl, allylic, and aromatic groups . These active sites potentially impact its role in biochemical reactions and its interaction with enzymes, proteins, and other biomolecules.

Cellular Effects

Related compounds such as eugenol (4-allyl-2-methoxyphenol) have been shown to have neuroprotective effects against neurotoxicity in rat brain cortex

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 2-Allyl-4-ethoxyphenol in animal models. A study on a related compound, eugenol, showed mild motor co-ordination activity in restraint stress-induced animal models at a dose of 150mg/kg body weight .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-4-ethoxyphenol can be achieved through several methods. One common approach involves the Claisen rearrangement of allyl aryl ethers. In this method, an allyl ether is heated to induce a [3,3]-sigmatropic rearrangement, resulting in the formation of the allylphenol. The reaction conditions typically involve heating the allyl ether in the presence of a base, such as sodium hydroxide, at elevated temperatures.

Another method involves the alkylation of 4-ethoxyphenol with allyl bromide in the presence of a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as acetone, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-4-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The allyl and ethoxy groups can undergo substitution reactions. For example, the allyl group can be subjected to electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation or concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Corresponding alcohols or reduced phenolic derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-Allyl-4-ethoxyphenol has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in research to explore its effects on various biological systems.

    Medicine: Research has investigated its potential therapeutic applications, such as its use in developing new drugs with antimicrobial or anti-inflammatory properties.

    Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals. Its phenolic structure makes it useful in the formulation of various products.

Comparison with Similar Compounds

2-Allyl-4-ethoxyphenol can be compared with other similar compounds, such as:

    Eugenol (4-allyl-2-methoxyphenol): Eugenol is a naturally occurring phenolic compound with similar structural features. Both compounds have allyl and phenolic groups, but eugenol has a methoxy group instead of an ethoxy group. Eugenol is known for its antimicrobial and analgesic properties.

    Isoeugenol (4-propenyl-2-methoxyphenol): Isoeugenol is another phenolic compound with a propenyl group instead of an allyl group. It shares similar biological activities with eugenol and this compound.

    4-Allylphenol: This compound lacks the ethoxy group but retains the allyl and phenolic groups. It is used in organic synthesis and has been studied for its biological activities.

The uniqueness of this compound lies in its specific combination of allyl and ethoxy groups, which may confer distinct reactivity and biological properties compared to its analogs.

Properties

IUPAC Name

4-ethoxy-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-5-9-8-10(13-4-2)6-7-11(9)12/h3,6-8,12H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNKNSRKIJBFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366538
Record name 2-allyl-4-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142875-24-9
Record name 2-allyl-4-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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